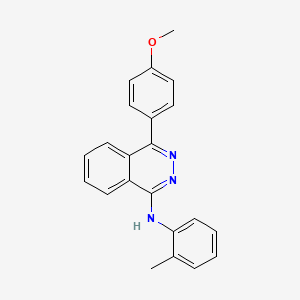
N-cyclohexyl-N'-(4-methylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(4-methylphenyl)ethanediamide, also known as CXE, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CXE belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have anti-inflammatory and analgesic effects. In
Mecanismo De Acción
N-cyclohexyl-N'-(4-methylphenyl)ethanediamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. One study showed that this compound increases the levels of anandamide in the brain, which can have anti-anxiety and anti-depressant effects. Another study demonstrated that this compound reduces the levels of pro-inflammatory cytokines in the lungs, which can have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-N'-(4-methylphenyl)ethanediamide in lab experiments is that it is a selective inhibitor of FAAH, which means that it does not affect the activity of other enzymes. This makes it a useful tool for studying the effects of endocannabinoids on various physiological processes. However, one limitation of using this compound in lab experiments is that it has low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-N'-(4-methylphenyl)ethanediamide. One area of interest is the potential therapeutic applications of this compound in the treatment of anxiety and depression. Another area of interest is the development of more potent and selective FAAH inhibitors. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects.
In conclusion, this compound is a promising compound with potential therapeutic applications in various scientific research studies. Its ability to inhibit FAAH and increase the levels of endocannabinoids in the body makes it a useful tool for studying the effects of endocannabinoids on various physiological processes. However, more research is needed to fully understand the potential therapeutic applications of this compound and its limitations.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N'-(4-methylphenyl)ethanediamide involves the reaction of cyclohexylamine and 4-methylphenylacetic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) under acidic conditions. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(4-methylphenyl)ethanediamide has shown potential therapeutic applications in various scientific research studies. One study demonstrated that this compound has anti-inflammatory effects in a mouse model of acute lung injury. Another study showed that this compound has analgesic effects in a rat model of neuropathic pain. This compound has also been shown to have potential applications in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
N-cyclohexyl-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-7-9-13(10-8-11)17-15(19)14(18)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWJGXIYQYXHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
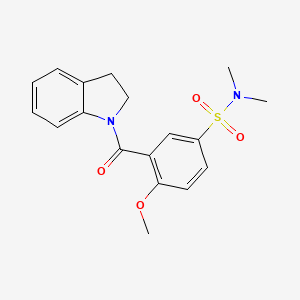
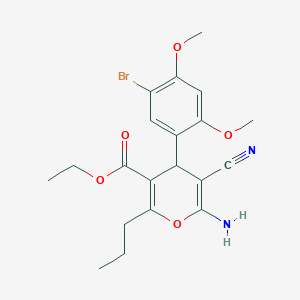
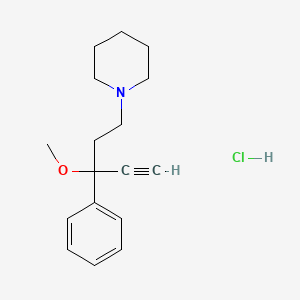
![N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5226253.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5226261.png)
![2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5226266.png)
![2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide](/img/structure/B5226267.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5226277.png)
![N-[3-(2-fluorophenoxy)propyl]-1-butanamine](/img/structure/B5226284.png)
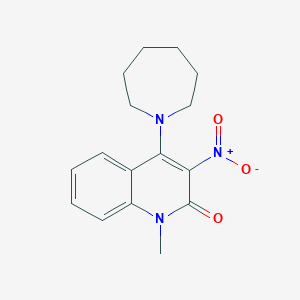
![5-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226293.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5226321.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5226331.png)
